Solfapterin

Description

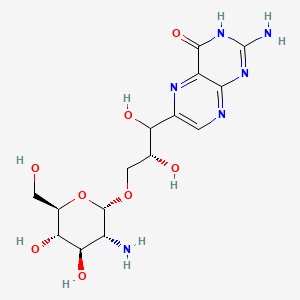

Solfapterin, identified as erythro-neopterin-3′-D-2-deoxy-2-aminoglucopyranoside, is a novel pterin glycoside first isolated from the thermophilic archaeon Sulfolobus solfataricus . Its structure comprises a neopterin moiety (a fluorescent pteridine derivative) linked via an α-glycosidic bond to a 2-amino-2-deoxyglucose residue, which remains unacetylated—a unique feature among natural glycosides . This compound is notable for being the first naturally occurring positively charged pterin derivative, attributed to the protonation of its free amine group under physiological conditions . This compound exhibits stability under acidic conditions but undergoes cleavage in strongly acidic or oxidative environments, releasing pterin-6-carboxaldehyde and glucose derivatives . While its biological role remains unclear, it is speculated to participate in redox or stress-response pathways in extremophiles .

Properties

CAS No. |

114312-02-6 |

|---|---|

Molecular Formula |

C13H16N2O4 |

IUPAC Name |

2-amino-6-[(2R)-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2-dihydroxypropyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C15H22N6O8/c16-7-11(26)10(25)6(2-22)29-14(7)28-3-5(23)9(24)4-1-18-12-8(19-4)13(27)21-15(17)20-12/h1,5-7,9-11,14,22-26H,2-3,16H2,(H3,17,18,20,21,27)/t5-,6-,7-,9?,10-,11-,14+/m1/s1 |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(COC3C(C(C(C(O3)CO)O)O)N)O)O |

Synonyms |

solfapterin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Solfapterin and Analogous Pterin Derivatives

Key Differentiators

Glycosylation Pattern: this compound’s non-acetylated 2-aminoglucose residue distinguishes it from limipterin, which carries an N-acetylglucosamine group . This absence of acetylation is unprecedented in natural glycosides and may enhance solubility or charge-based interactions in extreme environments . Halopterins and methanopterins feature anionic modifications (phosphate/sulfate esters or carboxyl groups), contrasting with this compound’s cationic nature .

Charge and Stability: this compound’s positive charge facilitates electrostatic interactions in the acidic habitats of S. solfataricus (pH 2–4), whereas halopterins and methanopterins rely on negative charges for ion chelation or cofactor binding . Unlike methanopterin, which is heat-labile due to its tetrahydrofolate-like structure, this compound retains stability at high temperatures (≥70°C), aligning with its thermophilic origin .

Biological Context: Methanopterin is integral to methanogenesis, acting as a C1 carrier during CO₂ reduction . In contrast, this compound’s role is enigmatic, though its fluorescence and redox-active pterin core suggest involvement in light sensing or oxidative stress mitigation . Cyanopterin, an unconjugated pteridine in cyanobacteria, mediates UV-A photoprotection, highlighting functional divergence from this compound despite structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.